PTP1B Inhibition: N-[4-(2H-tetrazol-5-yl)phenyl]acetamide vs. N-(3-(1H-tetrazol-5-yl)phenyl)acetamide Derivatives
N-[4-(2H-tetrazol-5-yl)phenyl]acetamide demonstrates superior PTP1B inhibition compared to key compounds from the 3-substituted isomer series. The target compound achieves an IC50 of 1.30 µM against recombinant PTP1B catalytic domain. In contrast, the most potent 3-substituted derivative, NM-14, shows an IC50 of 1.88 µM, and NM-03 exhibits an IC50 of 4.48 µM [1] [2] [3].
| Evidence Dimension | PTP1B Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 1.30 µM (N-[4-(2H-tetrazol-5-yl)phenyl]acetamide) |
| Comparator Or Baseline | NM-14: 1.88 µM; NM-03: 4.48 µM (N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivatives) |
| Quantified Difference | 1.45-fold more potent than NM-14; 3.45-fold more potent than NM-03 |
| Conditions | Recombinant PTP1B catalytic domain; pNPP substrate; absorbance-based assay |
Why This Matters
This data identifies the 4-substituted regioisomer as a critical molecular determinant for enhanced PTP1B inhibition, guiding selection for diabetic target research.
- [1] BindingDB. BDBM50574764 (CHEMBL4867070). Inhibition of recombinant PTP1B catalytic domain. IC50: 1.30 µM. View Source
- [2] Maheshwari N, Karthikeyan C, Bhadada SV, et al. Design, synthesis and biological evaluation of some tetrazole acetamide derivatives as novel non-carboxylic PTP1B inhibitors. Bioorg Chem. 2019 Nov;92:103221. doi: 10.1016/j.bioorg.2019.103221. PMID: 31499261. View Source
- [3] Maheshwari N, Karthikeyan C, Bhadada SV, et al. Synthesis and biological evaluation of some N-(3-(1H-tetrazol-5-yl) phenyl)acetamide derivatives as novel non-carboxylic PTP1B inhibitors. Bioorg Chem. 2018 Oct;80:145-150. doi: 10.1016/j.bioorg.2018.06.016. PMID: 29925050. View Source
